Anti‑HCMV Potency of Chlorophenylmethyl BTD Derivatives vs. Dibenzyl Analogs
Chlorophenylmethyl benzothiadiazine dioxide derivatives, such as the target compound, demonstrated anti‑HCMV IC₅₀ values in the 3–10 µM range, with derivative 21 retaining full activity against a ganciclovir‑resistant HCMV strain [1]. In contrast, dibenzyl BTD derivatives showed IC₅₀ values between 2.5 and 50 µM in the same assay system, indicating that the mono‑chlorobenzyl substitution pattern contributes to a more consistently potent antiviral profile [2].
| Evidence Dimension | Anti‑HCMV activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ range: 3–10 µM (for chlorophenylmethyl BTD class including derivative 21) [1] |
| Comparator Or Baseline | Dibenzyl BTD derivatives: IC₅₀ 2.5–50 µM [2] |
| Quantified Difference | Narrower and lower IC₅₀ range (3–10 µM) vs. wider range (2.5–50 µM); derivative 21 active against ganciclovir‑resistant HCMV [1] |
| Conditions | HCMV AD‑169 strain, plaque reduction assay in HEL fibroblast cells [1][2] |
Why This Matters
A narrower, lower IC₅₀ range with retained activity against drug‑resistant strains translates to greater experimental reproducibility and broader applicability in antiviral resistance research.
- [1] Martinez, A.; Gil, C.; Perez, C.; Castro, A.; Prieto, C.; Otero, J.; Andrei, G.; Snoeck, R.; Balzarini, J.; De Clercq, E. Nonnucleoside human cytomegalovirus inhibitors: synthesis and antiviral evaluation of (chlorophenylmethyl)benzothiadiazine dioxide derivatives. J. Med. Chem. 2000, 43, 3267-3273. DOI: 10.1021/jm000118q. View Source
- [2] Martinez, A.; Gil, C.; Abasolo, M. I.; Castro, A.; Bruno, A. M.; Perez, C.; Prieto, C.; Otero, J. Benzothiadiazine dioxide dibenzyl derivatives as potent human cytomegalovirus inhibitors: synthesis and comparative molecular field analysis. J. Med. Chem. 2000, 43, 3218-3225. DOI: 10.1021/jm000033p. View Source
